molecular formula C22H21N3O5S B2997529 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide CAS No. 864939-51-5

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B2997529
CAS No.: 864939-51-5
M. Wt: 439.49
InChI Key: ANOBCWKYVMZLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl(ethyl)sulfamoyl group and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with benzoyl chloride in the presence of a base such as pyridine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl(ethyl)sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[benzyl(ethyl)sulfamoyl]-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Benzyl(ethyl)sulfonamide and 3-nitrobenzoic acid.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-sulfamoyl-benzamide: Similar structure but lacks the nitrophenyl group.

    4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide: Contains a pyridinyl group instead of a nitrophenyl group.

Uniqueness

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to the presence of both the benzyl(ethyl)sulfamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-24(16-17-7-4-3-5-8-17)31(29,30)21-13-11-18(12-14-21)22(26)23-19-9-6-10-20(15-19)25(27)28/h3-15H,2,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOBCWKYVMZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.